Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is a synthetic organic compound with the molecular formula C14H16Cl3NO4 and a molecular weight of 368.647 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester linked to a trichloroethoxy group and an isobutyrylamino moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid methyl ester with 2,2,2-trichloroethyl isobutyrate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The trichloroethoxy group may participate in electrophilic or nucleophilic interactions, while the isobutyrylamino moiety could form hydrogen bonds or other non-covalent interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-[2,2,2-trichloro-1-(cinnamoylamino)ethoxy]benzoate: Similar structure but with a cinnamoylamino group instead of an isobutyrylamino group.
Methyl 3-[2,2,2-trichloro-1-(3-methylbenzoylamino)ethoxy]benzoate: Contains a 3-methylbenzoylamino group instead of an isobutyrylamino group.
Uniqueness
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloroethoxy group makes it particularly interesting for studying substitution reactions, while the isobutyrylamino group may offer unique interactions with biological targets .
Eigenschaften
Molekularformel |
C14H16Cl3NO4 |
---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
methyl 3-[2,2,2-trichloro-1-(2-methylpropanoylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H16Cl3NO4/c1-8(2)11(19)18-13(14(15,16)17)22-10-6-4-5-9(7-10)12(20)21-3/h4-8,13H,1-3H3,(H,18,19) |
InChI-Schlüssel |
AGPJOQMPHQKDRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.